
Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de (3R)-3-amino-3-(2,4-difluorophényl)propanoate d'éthyle est un composé chimique suscitant un intérêt considérable dans divers domaines scientifiques. Ce composé est caractérisé par la présence d'un groupe amino et d'un groupe difluorophényle, ce qui en fait une molécule précieuse pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du chlorhydrate de (3R)-3-amino-3-(2,4-difluorophényl)propanoate d'éthyle implique généralement la réaction du 3-aminopropanoate d'éthyle avec le 2,4-difluorobenzaldéhyde dans des conditions spécifiques. La réaction est généralement réalisée en présence d'un catalyseur et d'un solvant appropriés pour faciliter la formation du produit souhaité. Les conditions réactionnelles, telles que la température et le pH, sont soigneusement contrôlées pour garantir un rendement et une pureté élevés du composé .
Méthodes de production industrielle
La production industrielle du chlorhydrate de (3R)-3-amino-3-(2,4-difluorophényl)propanoate d'éthyle implique une synthèse à grande échelle utilisant des conditions réactionnelles optimisées. Le processus peut inclure des étapes telles que la purification, la cristallisation et le séchage pour obtenir le produit final sous sa forme pure. L'utilisation de technologies et d'équipements avancés assure l'efficacité et l'extensibilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de (3R)-3-amino-3-(2,4-difluorophényl)propanoate d'éthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Les groupes amino et difluorophényle peuvent participer à des réactions de substitution, conduisant à la formation de différents dérivés
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles, notamment la température, le solvant et le pH, sont optimisées en fonction de la réaction et du produit souhaités .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent du type de réaction spécifique. Par exemple, l'oxydation peut produire des oxydes, la réduction peut produire des formes réduites et les réactions de substitution peuvent aboutir à divers dérivés avec différents groupes fonctionnels .
Applications de la recherche scientifique
Le chlorhydrate de (3R)-3-amino-3-(2,4-difluorophényl)propanoate d'éthyle a diverses applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques complexes.
Biologie : Investigé pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques
Mécanisme d'action
Le mécanisme d'action du chlorhydrate de (3R)-3-amino-3-(2,4-difluorophényl)propanoate d'éthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-Amino-3-phénylpropanoate d'éthyle
- 3-Amino-3-(2,4-dichlorophényl)propanoate d'éthyle
- 3-Amino-3-(2,4-diméthylphényl)propanoate d'éthyle
Unicité
Le chlorhydrate de (3R)-3-amino-3-(2,4-difluorophényl)propanoate d'éthyle est unique en raison de la présence du groupe difluorophényle, qui confère des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour des applications de recherche et industrielles spécifiques .
Propriétés
Formule moléculaire |
C11H14ClF2NO2 |
|---|---|
Poids moléculaire |
265.68 g/mol |
Nom IUPAC |
ethyl 3-amino-3-(2,4-difluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H13F2NO2.ClH/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13;/h3-5,10H,2,6,14H2,1H3;1H |
Clé InChI |
DDHKWQPMRXDFQC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-[(tert-butoxycarbonyl)amino]-5-hydroxypentanoate](/img/structure/B12308707.png)
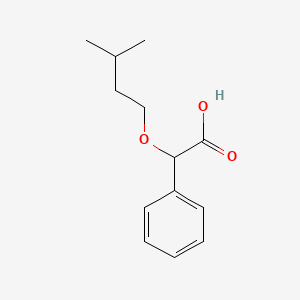
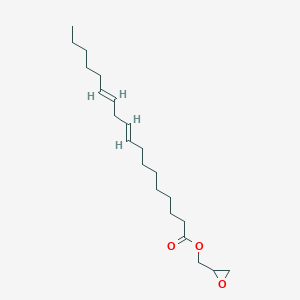
![Methyl 3-[(pyrrolidin-3-yl)formamido]propanoate](/img/structure/B12308721.png)
![(4S,5R)-3,3a,8,8a-Tetrahydroindeno[1,2-d]-1,2,3-oxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester](/img/structure/B12308731.png)
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetic acid](/img/structure/B12308747.png)

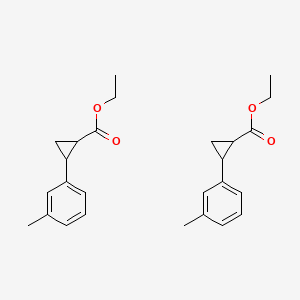
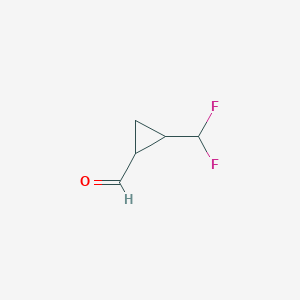
acetic acid](/img/structure/B12308758.png)

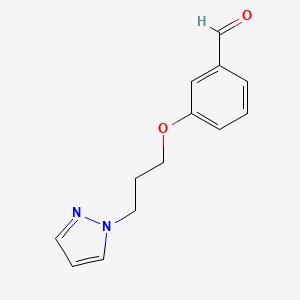
![1-[4-(Dimethylamino)phenyl]-3,3-dimethylthiourea](/img/structure/B12308777.png)
